
2,5-dichloro-4-(methylthio)-Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(methylthio)-Phenol is an organic compound characterized by the presence of two chlorine atoms, a methylthio group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-(methylthio)-Phenol typically involves the chlorination of 4-(methylthio)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(methylthio)-Phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Phenol derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-4-(methylthio)-Phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(methylthio)phenol: Similar structure but with different chlorine substitution pattern.
2,5-Dichloro-4-(methylsulfonyl)phenol: Contains a sulfonyl group instead of a methylthio group.
2,5-Dichloro-4-(methylthio)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
2,5-Dichloro-4-(methylthio)-Phenol is unique due to its specific substitution pattern and the presence of both chlorine and methylthio groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
21923-22-8 |
|---|---|
Molecular Formula |
C7H6Cl2OS |
Molecular Weight |
209.084 |
IUPAC Name |
2,5-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
InChI Key |
YGFPFLRARVYKBZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



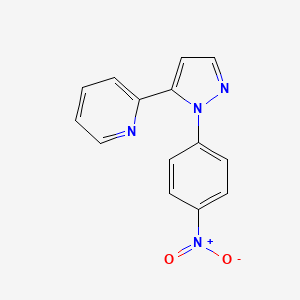
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
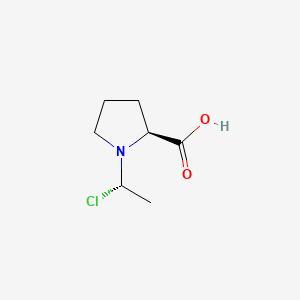
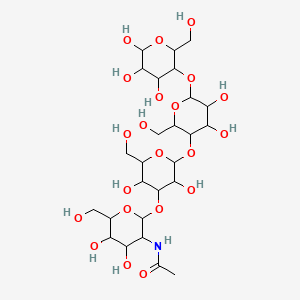
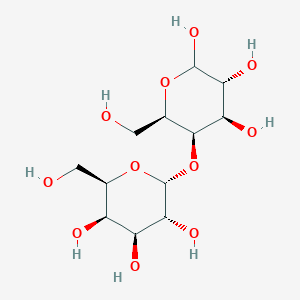
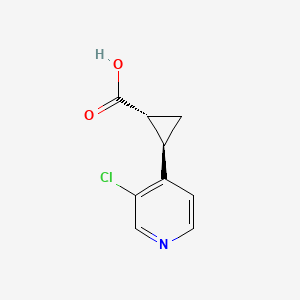
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
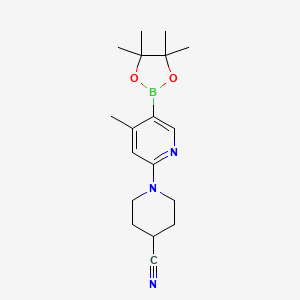
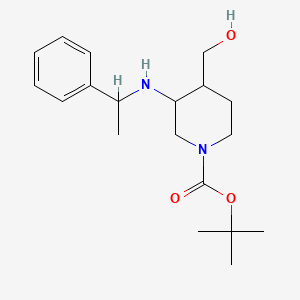
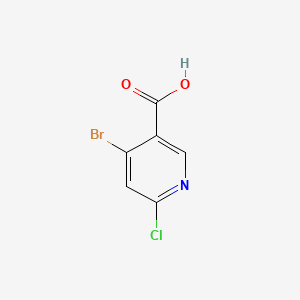
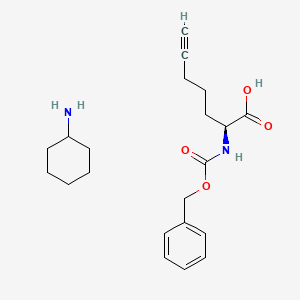
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
